molecular formula C44H43Cl2KN12O B13430925 N1-Losartanyl-losartan (Losartan Impurity) Potassium Salt CAS No. 212316-86-4

N1-Losartanyl-losartan (Losartan Impurity) Potassium Salt

Cat. No.: B13430925
CAS No.: 212316-86-4
M. Wt: 865.9 g/mol
InChI Key: FBCPKWKZRZPCIR-UHFFFAOYSA-N
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Description

Losartan Related Compound D is a derivative of losartan, which is an angiotensin II receptor antagonist commonly used to treat high blood pressure and protect the kidneys from damage due to diabetes. Losartan Related Compound D is often used as a reference standard in pharmaceutical research and quality control to ensure the purity and potency of losartan formulations .

Chemical Reactions Analysis

Losartan Related Compound D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azide, triethylamine hydrochloride, and organotin reagents. The major products formed from these reactions include different isomers and derivatives of losartan, which are used to study the pharmacokinetics and pharmacodynamics of the drug .

Scientific Research Applications

Losartan Related Compound D is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for quality control and assay development. In biology and medicine, it is used to study the pharmacological effects of losartan and its metabolites, as well as to investigate the molecular mechanisms underlying its therapeutic effects. In the pharmaceutical industry, it is used to ensure the consistency and quality of losartan formulations .

Mechanism of Action

Losartan Related Compound D, like losartan, exerts its effects by blocking the angiotensin II receptor type 1 (AT1). This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictor and aldosterone-secreting effects. This leads to the relaxation of blood vessels, reduced blood pressure, and decreased workload on the heart. The molecular targets involved include the AT1 receptor and various signaling pathways associated with blood pressure regulation .

Comparison with Similar Compounds

Losartan Related Compound D is unique among angiotensin II receptor antagonists due to its specific chemical structure and pharmacological properties. Similar compounds include other angiotensin II receptor blockers such as valsartan, irbesartan, and candesartan. These compounds share a similar mechanism of action but differ in their chemical structures, pharmacokinetics, and clinical applications. Losartan is often preferred for its favorable safety profile and efficacy in treating hypertension and protecting kidney function .

Properties

CAS No.

212316-86-4

Molecular Formula

C44H43Cl2KN12O

Molecular Weight

865.9 g/mol

IUPAC Name

potassium;[2-butyl-3-[[4-[2-[1-[[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol

InChI

InChI=1S/C44H43Cl2N12O.K/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-52-53-50-43)27-58-44(51-54-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2;/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3;/q-1;+1

InChI Key

FBCPKWKZRZPCIR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CN5C(=NN=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl.[K+]

Origin of Product

United States

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